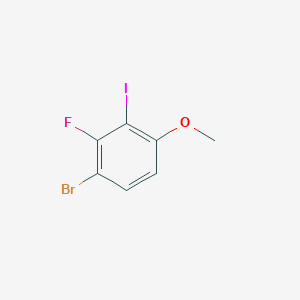
1-Bromo-2-fluoro-3-iodo-4-methoxybenzene
Overview
Description
1-Bromo-2-fluoro-3-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrFIO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, iodine, and methoxy groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Bromination: Introducing a bromine atom to the benzene ring through electrophilic aromatic substitution.
Fluorination: Adding a fluorine atom using a fluorinating agent such as Selectfluor.
Iodination: Incorporating an iodine atom via iodination reactions, often using iodine monochloride (ICl) or iodine (I2) with a suitable oxidizing agent.
Methoxylation: Introducing a methoxy group (-OCH3) through nucleophilic substitution using methanol and a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-3-iodo-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine (Br2) or iodine monochloride (ICl) in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the specific reaction and conditions. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-2-fluoro-3-iodo-4-methoxybenzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals, where its unique substituents can impart specific biological activities.
Material Science: In the synthesis of advanced materials, such as liquid crystals or polymers with specific electronic properties.
Chemical Biology: As a probe to study biological systems and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene depends on the specific application and reaction. In general, the compound can act as an electrophile or nucleophile in various reactions, interacting with molecular targets through its substituents. The bromine, fluorine, and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding or act as an electron-donating group.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoro-3-iodobenzene: Lacks the methoxy group, making it less electron-rich.
1-Bromo-2-fluoro-4-methoxybenzene:
1-Bromo-3-fluoro-2-iodo-4-methoxybenzene: A positional isomer with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
1-Bromo-2-fluoro-3-iodo-4-methoxybenzene is unique due to the presence of all four substituents, which impart distinct electronic and steric properties. This makes it a versatile compound in synthetic chemistry, allowing for a wide range of reactions and applications.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-iodo-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYIDRWMDNFQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














